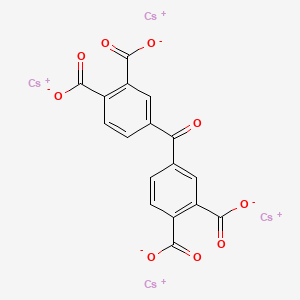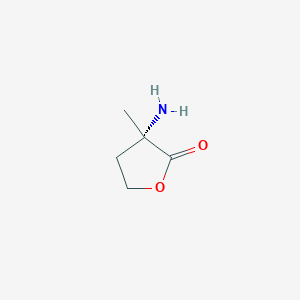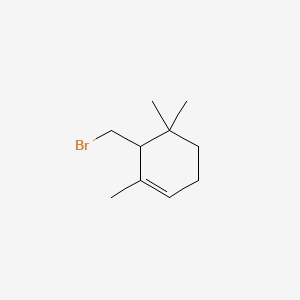
Lithium tert-butylnaphthalenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tert-butylnaphthalenesulfonate: is an organolithium compound that combines the properties of lithium with the structural complexity of tert-butyl and naphthalenesulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium tert-butylnaphthalenesulfonate typically involves the reaction of tert-butyl naphthalenesulfonate with a lithium reagent. One common method is the reaction of tert-butyl naphthalenesulfonate with lithium tert-butoxide in an appropriate solvent under controlled temperature conditions. The reaction proceeds with the formation of this compound and the release of tert-butanol as a byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Lithium tert-butylnaphthalenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: It can be reduced to form different lithium-containing intermediates.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonate derivatives, while reduction can produce lithium-containing intermediates.
Aplicaciones Científicas De Investigación
Biology: In biological research, this compound can be used to study the effects of lithium on biological systems, including its role in enzyme inhibition and signal transduction pathways.
Medicine: While not commonly used directly in medicine, lithium tert-butylnaphthalenesulfonate can serve as a precursor for the synthesis of lithium-containing pharmaceuticals.
Industry: In industrial applications, this compound is used in the production of advanced materials, including lithium-ion batteries and other energy storage devices.
Mecanismo De Acción
The mechanism of action of lithium tert-butylnaphthalenesulfonate involves its ability to donate lithium ions in chemical reactions. The lithium ion can interact with various molecular targets, including enzymes and receptors, influencing their activity. The compound’s effects are mediated through pathways involving lithium ion transport and binding to specific sites on target molecules.
Comparación Con Compuestos Similares
Similar Compounds:
Lithium tert-butoxide: Another organolithium compound with similar reactivity but different structural properties.
Lithium naphthalenesulfonate: Lacks the tert-butyl group, resulting in different chemical behavior.
Lithium tri-tert-butoxyaluminum hydride: Used as a reducing agent with distinct applications compared to lithium tert-butylnaphthalenesulfonate.
Uniqueness: this compound is unique due to the presence of both tert-butyl and naphthalenesulfonate groups, which confer specific reactivity and stability. This combination makes it particularly useful in specialized synthetic applications and materials science.
Propiedades
Fórmula molecular |
C14H15LiO3S |
|---|---|
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
lithium;2-tert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S.Li/c1-14(2,3)12-9-8-10-6-4-5-7-11(10)13(12)18(15,16)17;/h4-9H,1-3H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
KGNJKFZYGXNHIP-UHFFFAOYSA-M |
SMILES canónico |
[Li+].CC(C)(C)C1=C(C2=CC=CC=C2C=C1)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3,4,6,7,8,9,10-Octahydropyrimido[1,2-a]azepine;phthalic acid](/img/structure/B13779943.png)


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
